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Compound of Interest

5-Nitronaphthalene-1-carboxylic
Compound Name: d
aci

Cat. No.: B157501

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Nitronaphthalene-1-carboxylic acid. Due to the limited availability of direct experimental
spectra for this specific compound in public databases, this guide presents predicted data
based on established spectroscopic principles and comparative analysis with structurally
similar molecules. The information herein is intended to serve as a valuable reference for the
identification, characterization, and quality control of 5-Nitronaphthalene-1-carboxylic acid in
research and development settings.

Chemical Structure and Properties:

IUPAC Name: 5-Nitronaphthalene-1-carboxylic acid[1]

Molecular Formula: C11H7NOa4[1]

Molecular Weight: 217.18 g/mol [1][2]

CAS Number: 1975-44-6[1]

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 5-
Nitronaphthalene-1-carboxylic acid. These predictions are derived from the known spectral
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characteristics of its constituent functional groups: a naphthalene core, a carboxylic acid, and a
nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding
to the six aromatic protons and the single carboxylic acid proton. The aromatic protons will
appear in the downfield region, typically between 7.5 and 9.0 ppm, with chemical shifts
influenced by the electron-withdrawing effects of the nitro and carboxyl groups. The carboxylic
acid proton is expected to be highly deshielded, appearing as a broad singlet at a chemical
shift greater than 10 ppm, often around 12 ppm.[3][4][5] The coupling patterns (doublets,
triplets, etc.) of the aromatic protons will be complex due to their positions on the naphthalene
ring.

13C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms
in the molecule. The carboxyl carbon is typically found in the 165-185 ppm range for aromatic
carboxylic acids.[3][4][5] The carbon atoms of the naphthalene ring will resonate between
approximately 120 and 150 ppm. The carbon atom attached to the nitro group (C5) is expected
to be significantly deshielded. Quaternary carbons (those without attached protons) will likely
show weaker signals. For comparison, the structurally related 5-nitro-1-naphthalenecarbonitrile
provides some insight into the chemical shifts of the nitronaphthalene core carbons.[6]

Table 1: Predicted *H and 3C NMR Spectral Data
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Predicted Chemical

1H NMR Assignment . Multiplicity
Shift (6, ppm)
Carboxylic acid (- ) )
>10.0 >10 (likely ~12) Broad Singlet
COOH)
7.5-9.0 Aromatic (6H) 75-9.0 Multiplets
) Predicted Chemical
13C NMR Assignment ]
Shift (8, ppm)
Carboxylic acid (-
165 - 175
COOH)
~148 C-NO:2
120 - 140 Aromatic CH & C

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For 5-
Nitronaphthalene-1-carboxylic acid, the key absorptions will be from the carboxylic acid and
the nitro group.

Table 2: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch of carboxylic acid

3300-2500 Broad, Strong
(hydrogen-bonded)
C=0 stretch of carboxylic acid
1710-1680 Strong )
(conjugated)
1600-1450 Medium-Strong C=C stretch of aromatic ring
1550-1510 Strong Asymmetric NOz2 stretch
1360-1320 Strong Symmetric NO:2 stretch
1320-1210 Medium C-O stretch of carboxylic acid
) O-H bend of carboxylic acid
950-910 Medium, Broad )
dimer
i C-H out-of-plane bend of
900-675 Medium-Strong

substituted naphthalene

The O-H stretch of the carboxylic acid is characteristically very broad due to hydrogen bonding.
[3][4][5] The C=0 stretch is expected at a slightly lower wavenumber than non-conjugated
carboxylic acids due to conjugation with the naphthalene ring.[3][4] The strong absorptions
corresponding to the symmetric and asymmetric stretches of the nitro group are also highly
diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and aspects of the structure.

Table 3: Predicted Mass Spectrometry Data
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m/z Value Assignment Fragmentation Pathway

217 [M]* (Molecular ion)

200 [M-OH]* Loss of hydroxyl radical

189 [M-NO2]* Loss of nitro group

172 [M-COOH]* Loss of carboxyl radical
[C10He]* (Naphthalene )

126 Further fragmentation
fragment)

The molecular ion peak [M]* is expected at m/z 217, corresponding to the molecular weight of
the compound. Common fragmentation patterns for aromatic carboxylic acids include the loss
of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The loss of
the nitro group (-NOz2, M-46) is also a probable fragmentation pathway.

Experimental Protocols

While specific experimental parameters for this compound are not widely published, the
following are generalized protocols for obtaining the spectroscopic data for a solid aromatic
carboxylic acid like 5-Nitronaphthalene-1-carboxylic acid.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des or CDCIs). The choice of solvent may depend on
the solubility of the compound.

e Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher for
'H NMR and 75 MHz or higher for 33C NMR. Use tetramethylsilane (TMS) as an internal
standard (0 ppm).

o Data Acquisition: Acquire the *H and 3C NMR spectra at room temperature. For 33C NMR, a
sufficient number of scans should be co-added to achieve a good signal-to-noise ratio,
especially for quaternary carbons.
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Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount of the sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine
powder and press it into a transparent pellet using a hydraulic press.

Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Data Acquisition: Set the spectral range, typically from 4000 to 400 cm~1. Select an
appropriate number of scans (e.g., 16 or 32) to be co-added for a good signal-to-noise ratio.
Record the spectrum.

Data Processing: Perform a background subtraction using a spectrum of an empty sample
holder or a pure KBr pellet.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, this can be done using a direct insertion probe.

lonization: Utilize an appropriate ionization technique. Electron Impact (El) is a common
method that provides detailed fragmentation patterns. Electrospray lonization (ESI) is a
softer technique that is more likely to show the molecular ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass
analyzer.

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized or purchased sample of 5-Nitronaphthalene-1-carboxylic acid.
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Caption: A generalized workflow for the spectroscopic characterization of 5-Nitronaphthalene-
1-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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